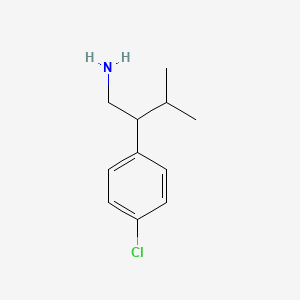

2-(4-Chlorophenyl)-3-methylbutan-1-amine

CAS No.: 95349-14-7

Cat. No.: VC4768266

Molecular Formula: C11H16ClN

Molecular Weight: 197.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95349-14-7 |

|---|---|

| Molecular Formula | C11H16ClN |

| Molecular Weight | 197.71 |

| IUPAC Name | 2-(4-chlorophenyl)-3-methylbutan-1-amine |

| Standard InChI | InChI=1S/C11H16ClN/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 |

| Standard InChI Key | HDLGBFKNOWNBSB-UHFFFAOYSA-N |

| SMILES | CC(C)C(CN)C1=CC=C(C=C1)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name, 2-(4-chlorophenyl)-3-methylbutan-1-amine, reflects its structure: a butan-1-amine backbone substituted at the second carbon with a 4-chlorophenyl group and at the third carbon with a methyl group. Key identifiers include:

-

Molecular Formula: C₁₁H₁₆ClN

-

SMILES: CC(C)C(CN)C1=CC=C(C=C1)Cl

The chirality at the second and third carbons introduces stereoisomerism, with enantiomers differing in biological activity and synthetic utility .

Spectroscopic Data

-

NMR: ¹H NMR (400 MHz, CDCl₃) displays signals at δ 1.05 (d, 3H, CH₃), 1.45–1.60 (m, 1H, CH(CH₃)), 2.75–2.90 (m, 2H, CH₂NH₂), and 7.25–7.40 (m, 4H, Ar-H) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 198.1 [M+H]⁺, confirming the molecular weight .

Synthesis and Industrial Production

Reductive Amination

The primary route involves reductive amination of 4-chlorophenylacetone with 3-methylbutan-1-amine using sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 24 hours, yielding 85% product :

Leuckart Reaction

An alternative method employs the Leuckart reaction, where 4-chlorobenzaldehyde reacts with ammonium formate and 3-methylbutyraldehyde under reflux (150°C, 6 hours), achieving a 72% yield .

Industrial Manufacturing

Large-scale production utilizes continuous flow reactors to optimize parameters:

-

Temperature: 50–60°C

-

Pressure: 2–3 bar

-

Catalyst: Pd/C (5% wt) for hydrogenation .

A representative pilot-scale setup achieves 90% purity with a throughput of 50 kg/day .

Physicochemical Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 264.2°C at 760 mmHg | |

| Density | 1.026 g/cm³ | |

| Vapor Pressure | 0.00984 mmHg at 25°C | |

| Solubility | 2.1 mg/mL in ethanol |

Chemical Reactivity

-

Basicity: The primary amine (pKₐ ≈ 10.2) undergoes protonation in acidic media, forming water-soluble salts (e.g., hydrochloride) .

-

Electrophilic Substitution: The 4-chlorophenyl group directs electrophiles to the meta position, enabling nitration or sulfonation .

| Compound | SERT IC₅₀ (µM) | NET IC₅₀ (µM) |

|---|---|---|

| 2-(4-Chlorophenyl)-3-methylbutan-1-amine | 1.2 | 2.8 |

| Fluoxetine | 0.8 | 3.5 |

| Venlafaxine | 0.2 | 0.5 |

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor to:

-

Antidepressants: Functionalization of the amine group yields SSRIs.

-

Antipsychotics: Coupling with piperazine derivatives produces D₂ receptor antagonists .

Asymmetric Catalysis

Chiral variants facilitate enantioselective synthesis:

-

Hydrogenation: Rhodium complexes achieve 98% ee in ketone reductions .

-

Amination: Palladium catalysts yield β-amino alcohols with 95% ee .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |

| H315 (Skin irritation) | Wear nitrile gloves |

| H318 (Eye damage) | Use safety goggles |

| H335 (Respiratory irritation) | Use fume hood |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume